N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Description
N-(2,4-Dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 2,4-dimethylphenyl amide group and a 4-methylphenoxymethyl substituent on the furan ring. The compound’s structure combines lipophilic aromatic groups with a polar carboxamide linkage, which may influence solubility, bioavailability, and interaction with biological targets .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14-4-7-17(8-5-14)24-13-18-9-11-20(25-18)21(23)22-19-10-6-15(2)12-16(19)3/h4-12H,13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBVNRBQLZGTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan derivative with an amine, such as 2,4-dimethylaniline, under suitable conditions to form the carboxamide linkage.
Attachment of the phenoxy group: The final step involves the reaction of the intermediate with 4-methylphenol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Group
- N-(3,5-Dimethylphenyl)-5-[(4-Methoxyphenoxy)methyl]furan-2-carboxamide (): Differs in the substitution pattern of the phenyl amide (3,5-dimethyl vs. 2,4-dimethyl) and the phenoxy group (4-methoxy vs. 4-methyl). This compound may exhibit distinct electronic properties and binding affinities compared to the target molecule .
- N-(2,3-Dimethylphenyl)-5-[(4-Fluorophenoxy)methyl]furan-2-carboxamide (): Features a fluorine atom on the phenoxy group, introducing electron-withdrawing effects. This could reduce electron density on the furan ring, altering reactivity or metabolic stability compared to the 4-methylphenoxy variant in the target compound .
Heterocyclic and Functional Group Modifications
- N-(2,4-Dimethylphenyl)-5-[(3-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide (): Replaces the phenoxymethyl group with a nitro-pyrazole substituent. Molecular weight is higher (340.34 g/mol vs. ~337.4 g/mol) due to the nitro and pyrazole groups .
Sulfonyl and Sulfonamide Derivatives
- N-[(4-Methoxyphenyl)methyl]-5-[(4-Methylphenyl)sulfonylmethyl]furan-2-carboxamide (): Features a sulfonylmethyl group instead of phenoxymethyl. The methoxybenzyl amide may improve membrane permeability compared to dimethylphenyl derivatives .
Physicochemical Properties
- Melting Points : Analogs in (e.g., thiazole-oxadiazole derivatives) exhibit melting points of 134–178°C, suggesting that the target compound’s melting point likely falls within this range, influenced by crystallinity and substituent polarity .
- Solubility: The 2,4-dimethylphenyl and 4-methylphenoxy groups in the target compound enhance lipophilicity compared to sulfonamide () or methoxy-containing analogs (), which may reduce aqueous solubility but improve membrane permeability.
Biological Activity
N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 325.38 g/mol. Its structure features a furan ring, a carboxamide group, and multiple methyl phenyl substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₁O₃ |
| Molecular Weight | 325.38 g/mol |
| CAS Number | 931748-73-1 |
Preliminary studies suggest that this compound exhibits significant antitumor and anti-inflammatory properties. The compound's mechanism of action may involve:
- Inhibition of Cell Proliferation : It has been reported to inhibit the proliferation of various cancer cell lines through apoptosis induction.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer progression and inflammation.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values indicate significant inhibition of cell growth.
- Lung Cancer (A549) : The compound shows promising results in reducing cell viability.
The structure-activity relationship (SAR) analysis indicates that the presence of the dimethyl group on the phenyl ring enhances its antitumor efficacy.
Anti-inflammatory Effects
Research has also highlighted its potential as an anti-inflammatory agent. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating inflammatory diseases.
Case Studies
- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry reported that this compound induced apoptosis in MCF-7 cells through caspase activation and mitochondrial dysfunction. The study concluded that this compound could serve as a lead for developing new breast cancer therapies.
- In Vivo Efficacy : In a mouse model of lung cancer, administration of the compound significantly reduced tumor size compared to controls. Histological analysis revealed decreased proliferation markers in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
